molecular formula C14H18ClF3N2O B2448853 1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol CAS No. 578742-26-4

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol

Cat. No.: B2448853
CAS No.: 578742-26-4
M. Wt: 322.76
InChI Key: XMLHXOJURDTKRY-UHFFFAOYSA-N
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Description

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in various chemical environments

Properties

IUPAC Name

1-chloro-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClF3N2O/c15-9-13(21)10-19-4-6-20(7-5-19)12-3-1-2-11(8-12)14(16,17)18/h1-3,8,13,21H,4-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLHXOJURDTKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CCl)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol typically involves the reaction of 3-(trifluoromethyl)aniline with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with piperazine to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol is primarily investigated for its potential as a drug intermediate. Its structural properties suggest possible interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against cancer cells. Preliminary studies suggest that this compound may inhibit specific cancer cell lines by modulating pathways related to cell proliferation and apoptosis.

The compound's unique structure allows it to interact with various biological systems. Studies have explored its antimicrobial properties, revealing potential effectiveness against certain bacterial strains. The trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability.

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in synthetic chemistry.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity profile. Its incorporation into polymer matrices or as a reagent in industrial processes highlights its significance beyond laboratory research.

Uniqueness

The combination of a trifluoromethyl group and a piperazine ring in this compound imparts distinct chemical and biological properties not commonly found in other compounds.

Mechanism of Action

The mechanism of action of 1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(trifluoromethyl)benzene
  • 4-Chlorobenzotrifluoride
  • (4-trifluoromethylphenyl)magnesium chloride

Uniqueness

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Biological Activity

1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol, with the CAS number 578742-26-4, is a chemical compound characterized by a complex structure that includes a piperazine ring and a trifluoromethyl group. Its molecular formula is C14H18ClF3N2OC_{14}H_{18}ClF_3N_2O and it has a molar mass of approximately 322.75 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The biological activity of this compound primarily revolves around its interaction with various biological targets. The presence of the piperazine moiety is significant as it often contributes to the modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Piperazine derivatives are frequently explored for their ability to act as antagonists or agonists at various receptors, including serotonin and dopamine receptors.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific kinases involved in cancer progression. For instance, compounds with similar structural features have shown activity against protein kinases that are critical in tumor growth and metastasis . The trifluoromethyl group enhances lipophilicity, potentially leading to improved bioavailability and cellular penetration.

Case Studies

  • Inhibition of Kinase Activity : A study demonstrated that similar piperazine-containing compounds exhibited inhibitory effects on CDK4/6, which are crucial for cell cycle regulation in cancer cells. The inhibition was characterized by half-maximal inhibitory concentration (IC50) values in the nanomolar range, indicating potent activity .
  • Neuropharmacological Effects : In animal models, related compounds have been shown to modulate serotonergic pathways, suggesting potential applications in treating mood disorders or anxiety . The structural similarity of this compound to these compounds supports further investigation into its neuropharmacological properties.

Comparative Biological Activity

Compound NameCAS NumberBiological TargetIC50 (nM)Reference
This compound578742-26-4CDK4/6 Inhibition<100
Similar Piperazine DerivativeVariousSerotonin Receptor Modulation<200
Other Triazole CompoundsVariousKinase Inhibition<50

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary data suggest that compounds with similar structures can exhibit skin and eye irritation upon contact, necessitating careful handling in laboratory settings . Toxicological assessments are crucial for determining safe dosages for potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol, and how can purity be ensured?

Answer:
The synthesis typically involves coupling a piperazine derivative (e.g., 4-(3-trifluoromethylphenyl)piperazine) with a chlorinated propanol precursor under reflux conditions. Key steps include:

  • Nucleophilic substitution : Reacting the piperazine with 1-chloro-3-hydroxy-2-propanol in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
  • Quality control : HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., verifying the absence of unreacted piperazine at δ 2.5–3.5 ppm) .

Basic: What spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Distinct signals for the piperazine protons (δ 2.5–3.5 ppm, multiplet) and the hydroxypropanol backbone (δ 4.0–4.5 ppm) .
    • ¹³C NMR : The trifluoromethyl group appears as a quartet (δ 120–125 ppm, J = 285 Hz) .
  • FT-IR : Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1100–1200 cm⁻¹ (C-F stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z ~363.1) .

Basic: How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors like serotonin or dopamine transporters. Parameters:
    • Grid box centered on the binding pocket (20 ų).
    • Scoring function analysis to rank binding affinities (ΔG < −7 kcal/mol suggests strong interactions) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in SAR studies .

Advanced: How can researchers optimize the synthetic yield when scaling up production for in vivo studies?

Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve solubility and reduce purification steps .
  • Process Monitoring : Use inline FT-IR to track reaction progress and minimize byproduct formation .

Advanced: How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Answer:

  • Assay Standardization :
    • Use reference compounds (e.g., ketanserin for 5-HT₂A receptor assays) to calibrate activity measurements .
    • Validate cell lines (e.g., HEK293 vs. CHO) to control for receptor expression variability .
  • Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Advanced: What strategies can be employed to design derivatives with improved blood-brain barrier (BBB) penetration?

Answer:

  • Lipophilicity Modulation : Introduce halogen substituents (e.g., fluorine) to increase logP values while avoiding excessive hydrophobicity (target logP 2–3) .
  • Prodrug Design : Esterify the hydroxyl group to enhance passive diffusion, with enzymatic hydrolysis restoring activity in the CNS .
  • P-gp Efflux Inhibition : Replace the trifluoromethyl group with bulkier substituents (e.g., tert-butyl) to evade P-glycoprotein recognition .

Advanced: How can researchers address discrepancies in computational vs. experimental binding affinity data?

Answer:

  • Force Field Refinement : Use AMBER or CHARMM with polarizable parameters to better model fluorine interactions .
  • Solvent Accessibility Analysis : Perform molecular dynamics simulations (50 ns trajectories) to account for conformational flexibility in aqueous environments .
  • Experimental Validation : Surface plasmon resonance (SPR) to measure real-time kinetics and validate docking predictions .

Advanced: What analytical methods are critical for detecting degradation products in stability studies?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate aging .
  • UPLC-QTOF : Identify degradation products via accurate mass measurements (mass error < 5 ppm) and fragment ion matching .
  • Stress Testing : Monitor hydrolytic cleavage of the piperazine-propanol bond, a common degradation pathway .

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